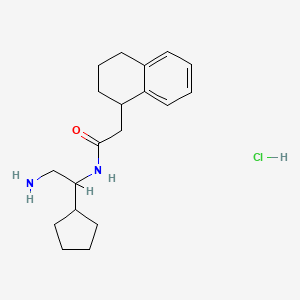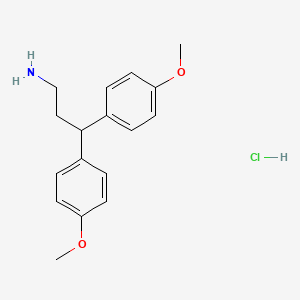![molecular formula C8H15Cl2N B2439261 4-(氯甲基)-1-氮杂双环[2.2.2]辛烷盐酸盐 CAS No. 55022-89-4](/img/structure/B2439261.png)
4-(氯甲基)-1-氮杂双环[2.2.2]辛烷盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride” is a chemical compound that is structurally similar to 11b-HSD1 inhibitors . It is a derivative of the nucleophilic base DABCO .
Synthesis Analysis
The synthesis of propellane derivatives containing a bicyclo[2.2.2]octane unit, which are structurally similar to 11b-HSD1 inhibitors, can be achieved by sequential usage of the Diels–Alder reaction, C-allylation, and ring-closing metathesis (RCM) as the key steps .Molecular Structure Analysis
The cation of this compound is often depicted with one skewed ethylene ((CH2)2) group. In fact, these pairs of CH2 groups are eclipsed so that the cation has idealized C3h symmetry .Chemical Reactions Analysis
This compound is used as a fluorine donor in various chemical reactions . For example, it is used in a palladium-catalyzed synthesis of aryl fluorides from arylboronic acid derivatives . It is also used in a powerful free radical Markovnikov hydrofluorination of unactivated alkenes .Physical And Chemical Properties Analysis
This compound is a colorless salt that tolerates air and even water . It has a molar mass of 354.26 g/mol . It decomposes at temperatures greater than 80°C, and the exact melting point is uncertain .科学研究应用
Electrophilic Fluorination
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane: serves as a potent reagent for electrophilic fluorination . It introduces fluorine atoms into organic molecules, enabling researchers to modify their properties. This process is particularly valuable in drug discovery, where fluorinated compounds often exhibit improved pharmacokinetics and metabolic stability .
Selective Oxidizing Agent
The compound acts as a selective oxidizing agent . Researchers can use it to selectively oxidize specific functional groups within complex molecules. This controlled oxidation allows for precise synthetic transformations, making it useful in organic synthesis and medicinal chemistry .
Synthesis of Organofluorine Compounds
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane: plays a crucial role in the synthesis of organofluorine compounds . Organofluorines find applications in diverse areas, including agrochemicals, pharmaceuticals, and materials science. By incorporating fluorine atoms, researchers can fine-tune properties such as lipophilicity, bioavailability, and chemical reactivity .
Greener Fluorination in PEG-400
In a greener approach, this compound facilitates the fluorination of acetoacetamides in PEG-400 (polyethylene glycol). The process is catalyst-free and results in highly selective mono-fluorination of acetoacetamides, leading to the efficient preparation of 2-fluoroacetoacetamides .
Solubility Studies
Researchers have explored the solubility of 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane in various solvents. Its solubility in both polar and nonpolar solvents impacts its practical applications and formulation strategies .
Hygroscopic Properties
Understanding the hygroscopic nature of this compound is essential. Its affinity for water affects its stability, handling, and storage conditions. Researchers must consider moisture sensitivity during experiments and storage .
作用机制
Target of Action
4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride, also known as DABCO, is a versatile compound used in organic chemistry . It is primarily used as a base, catalyst, and reagent . The primary targets of DABCO are organic substrates where it acts as a weak Lewis base .
Mode of Action
DABCO interacts with its targets through its basic, nucleophilic, and catalytic properties . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows DABCO to exhibit the properties of an uncharged supernucleophile . The manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .
Biochemical Pathways
DABCO is involved in various biochemical pathways, including the Morita–Baylis–Hillman and Knoevenagel reactions . It is also used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .
Pharmacokinetics
It is known that dabco is a solid organic compound that is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . Its solubility in water, ethanol, and benzene at 25°C is 45 g, 77 g, and 51 g in 100 g of solvent, respectively . These properties may influence its absorption, distribution, metabolism, and excretion in a biological system.
Result of Action
The result of DABCO’s action depends on the specific reaction it is involved in. For instance, in the Morita–Baylis–Hillman reaction, DABCO acts as a catalyst, facilitating the reaction without being consumed . In organic synthesis, DABCO is used as a building block for the preparation of 1,4-disubstituted piperazines .
Action Environment
The action of DABCO can be influenced by environmental factors. For example, due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator . These factors can affect the stability and efficacy of DABCO.
未来方向
属性
IUPAC Name |
4-(chloromethyl)-1-azabicyclo[2.2.2]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN.ClH/c9-7-8-1-4-10(5-2-8)6-3-8;/h1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSJJAUUFXPKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride | |
CAS RN |
55022-89-4 |
Source


|
| Record name | 4-(chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(benzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2439180.png)
![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2439181.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2439183.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide](/img/structure/B2439184.png)


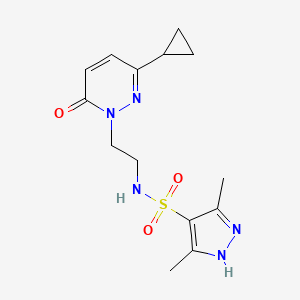

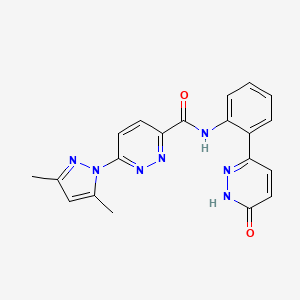
![2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439193.png)
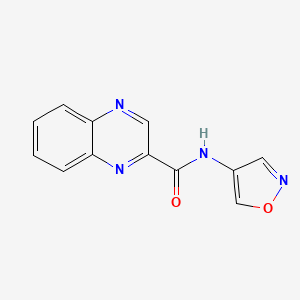
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2439196.png)
